3,5-Dibromobenzenethiol

Self-Assembled Monolayers Electrochemical Surface Modification Gold-Thiolate Interfaces

Researchers requiring site-selective aromatic functionalization often find monofunctional thiols inadequate for iterative synthesis. 3,5-Dibromobenzenethiol (CAS 144450-51-1) provides orthogonal -SH and two aryl-Br handles for sequential Pd-catalyzed cross-coupling and intramolecular C-S cyclization. Key advantages: (1) Electrochemical dehalogenation at <-1000 mV vs. SCE enables controlled SAM patterning; (2) Intermediate Br electron-withdrawing strength tunes Pb(II)-coordination polymer band gaps; (3) Dual-role capability in Ni-catalyzed thiolation. 95% purity; global fulfillment.

Molecular Formula C6H4Br2S
Molecular Weight 267.97 g/mol
CAS No. 144450-51-1
Cat. No. B7985745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromobenzenethiol
CAS144450-51-1
Molecular FormulaC6H4Br2S
Molecular Weight267.97 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)S
InChIInChI=1S/C6H4Br2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
InChIKeyAZVGHTVANGAGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromobenzenethiol: Procurement & Specification Guide


3,5-Dibromobenzenethiol (C₆H₄Br₂S, MW 267.97 g/mol) is an organosulfur compound belonging to the halogenated aromatic thiol class, specifically a benzenethiol derivative with bromine substitution at the 3 and 5 positions [1]. The molecule features two reactive functional domains: an aromatic thiol (-SH) group capable of nucleophilic substitution, metal coordination, and oxidation to disulfides, and two aryl bromine atoms that serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) [2]. This orthogonal bifunctionality enables sequential or selective derivatization strategies not possible with monofunctional benzenethiols. The compound is commercially available from multiple suppliers at standard purity levels (typically 95-97%) [2].

Irreplaceability of 3,5-Dibromobenzenethiol


In-class substitution of 3,5-dibromobenzenethiol with its 3,5-dichloro, 3,5-difluoro, or 3,5-diiodo analogs is not straightforward due to three interdependent factors: (1) halogen-dependent leaving-group ability in nucleophilic aromatic substitution and cross-coupling reactions; (2) distinct electronic effects (σ-inductive and π-resonance) of bromine versus other halogens on thiol pKa and S-nucleophilicity; and (3) divergent coordination chemistry outcomes in metal-organic frameworks (MOFs) and self-assembled monolayers (SAMs) where the halogen identity and substitution pattern collectively determine dimensional network formation and electrochemical stability [1][2]. Bromine occupies a specific reactivity window—more readily substituted than fluorine or chlorine yet less prone to unwanted oxidative addition side reactions than iodine—making the 3,5-dibromo substitution pattern uniquely suited for iterative, site-differentiated synthetic sequences [2].

3,5-Dibromobenzenethiol: Comparative Evidence


Reductive Dehalogenation: Bromo vs. Chloro Thiols

Surface-enhanced Raman spectroscopy (SERS) studies of halogenated aromatic thiol monolayers on gold electrodes demonstrate that Br-substituted benzenethiol (BrBT) undergoes partial reductive dehalogenation to form mixed BrBT/benzenethiol monolayers at accessible potentials, whereas Cl-substituted benzenethiol (ClBT) requires more negative potentials for comparable reduction [1]. This difference in electrochemical lability is attributed to the weaker C-Br bond (bond dissociation energy ~284 kJ/mol) versus C-Cl (~327 kJ/mol) and the superior leaving-group character of bromide, enabling facilitated electron transfer from the gold surface to the adsorbed thiolate [1].

Self-Assembled Monolayers Electrochemical Surface Modification Gold-Thiolate Interfaces

Lead-Thiolate Coordination Polymer Dimensionality

Systematic synthesis of Pb(II)-benzenethiolate coordination polymers using 4-halobenzenethiol ligands (HSPhX; X = F, Cl, Br, I) reveals that halogen electron-withdrawing ability governs thiolate S-atom electron density, which in turn dictates Pb-S coordination geometry and network dimensionality [1]. The iodinated derivative forms a two-dimensionally extended (-Pb-S-)ₙ network with holodirected Pb(II) geometry, yielding enhanced charge carrier mobility and narrow band gap; the Br analog is anticipated to produce intermediate dimensionality and electronic properties between the 2D I-system and lower-dimensionality F/Cl systems [1]. Single-crystal X-ray diffraction and DFT calculations confirm this structure-property relationship.

Metal-Organic Frameworks Coordination Polymers Semiconducting Materials

Orthogonal Thiol and Aryl Bromide Reactivity

3,5-Dibromobenzenethiol uniquely combines a free thiol (-SH) group with two aryl bromides in a meta-substituted arrangement. Literature on bromobenzenethiols confirms that both functional domains retain independent reactivity: the thiol participates in S-alkylation, metal coordination, and disulfide formation, while the aryl bromides undergo Pd- and Ni-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) [1][2]. This contrasts with monofunctional benzenethiol (no halogen handles) and with 3,5-dichlorobenzenethiol, where aryl chlorides exhibit significantly lower oxidative addition rates (C-Cl vs. C-Br bond strength difference) and often require specialized ligands or harsher conditions [2].

Organic Synthesis Cross-Coupling Sequential Derivatization

Optimal Use Cases for 3,5-Dibromobenzenethiol


Post-Assembly Electrochemical SAM Patterning

When designing gold-thiolate SAMs that require spatial or temporal control over surface composition via in situ electrochemical modification, 3,5-dibromobenzenethiol offers a distinct advantage over chloro- or fluoro-substituted analogs. The electrochemical reductive dehalogenation of Br-substituted benzenethiolates occurs at accessible potentials (< -1000 mV vs. SCE), enabling controlled generation of mixed BrBT/benzenethiol domains [1]. This contrasts with ClBT and FBT, which either require potentials exceeding the water reduction limit or show no reduction at all, precluding mild, aqueous electrochemical patterning strategies.

Iterative Synthesis of Dibenzothiophenes

3,5-Dibromobenzenethiol serves as an ideal precursor for Pd-catalyzed tandem reactions constructing dibenzothiophenes (DBTs) and related fused sulfur heterocycles. The ortho-bromo functionality and adjacent thiol group participate in intramolecular cyclization, while the second bromine atom at the meta-position remains available for subsequent cross-coupling diversification [2]. This sequential reactivity—intramolecular C-S bond formation followed by intermolecular C-C coupling—is not accessible with non-halogenated benzenethiols and is less efficient with dichloro analogs due to the lower reactivity of aryl chlorides in Pd-catalyzed steps.

Semiconducting Lead-Thiolate Coordination Polymers

For materials scientists developing Pb(II)-benzenethiolate S-CPs for optoelectronic applications, ligand halogen selection is a critical design parameter. The systematic study of [Pb(SPhX)₂] coordination polymers demonstrates that halogen electron-withdrawing strength directly correlates with (-Pb-S-)ₙ network dimensionality and resulting band structure [3]. 3,5-Dibromobenzenethiol, bearing bromine atoms of intermediate electron-withdrawing capacity, is expected to yield coordination polymers with electronic properties between the narrow-bandgap, high-mobility I-analog and the lower-dimensionality F/Cl systems, providing a specific tuning option unavailable with other halogenated benzenethiols.

Functionalized Diarylsulfides via Cross-Coupling

The nickel-catalyzed electrochemical thiolation methodology, which operates at room temperature without external base, accepts a broad range of aryl bromides [4]. 3,5-Dibromobenzenethiol can serve as either the thiol nucleophile or the aryl bromide electrophile in such transformations, with the bromine atoms providing two independent coupling sites. This dual-role capability, coupled with the mild, base-free conditions that preserve sensitive functional groups, makes this compound particularly valuable for constructing complex diarylsulfide architectures that would be challenging to access using chloro- or fluoro-substituted benzenethiols.

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